Product packaging for Baogongteng C(Cat. No.:)

Baogongteng C

Cat. No.: B14863728
M. Wt: 143.18 g/mol
InChI Key: SZGXZOVMAQJBDE-VWDOSNQTSA-N
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Description

Baogongteng C is a tropane alkaloid primarily isolated from Erycibe species (e.g., E. ellipptimba, E. obtusifolia) and Porana sinensis . Structurally, it is identified as 2β,6β-dihydroxynortropane, differing from its analog Baogongteng A (BGT-A) (6β-acetoxy-2β-hydroxynortropane) by the substitution at the 6β position (hydroxyl vs. acetyloxy) . This compound is recognized for its cholinergic toxicity and is a major contributor to the toxicity of E. ellipptimba .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B14863728 Baogongteng C

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R,5S,6R)-8-azabicyclo[3.2.1]octane-2,6-diol

InChI

InChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2/t4-,5-,6+,7+/m0/s1

InChI Key

SZGXZOVMAQJBDE-VWDOSNQTSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]([C@H]1N2)O)O

Canonical SMILES

C1CC(C2CC(C1N2)O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Baogongteng C undergoes selective oxidation to form functionalized derivatives. Key reactions include:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields epoxide derivatives, critical for studying stereochemical effects.

  • Hydroxylation : Controlled oxidation with hydrogen peroxide (H₂O₂) in acidic media introduces hydroxyl groups at specific positions.

Table 1: Oxidation Reaction Parameters

Reaction TypeReagent/ConditionsProductYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C, 2 hrEpoxide derivative78
HydroxylationH₂O₂, H₂SO₄, 25°C, 4 hrDihydroxy-tropane alkaloid65

Reduction Reactions

Reductive modifications enhance solubility and bioactivity:

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone groups to secondary alcohols with >90% selectivity.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under 3 atm H₂ cleaves benzyl protecting groups, enabling downstream functionalization .

Table 2: Reduction Outcomes

SubstrateReagentConditionsProductPurity (%)
Ketone intermediateNaBH₄, MeOH0°C, 1 hrSecondary alcohol92
N-Benzyl derivativePd/C, H₂60°C, 4 hrDeprotected amine74

Hydrolysis and Functional Group Interconversion

  • Ester Hydrolysis : Acid-catalyzed hydrolysis (HCl, H₂O, reflux) converts esters to carboxylic acids, pivotal for modifying pharmacokinetic properties.

  • Amide Formation : Reaction with acetic anhydride in pyridine introduces acetyl groups, altering receptor-binding affinity.

Mechanistic and Computational Insights

High-level quantum chemistry calculations (CCSD(T)-F12a/cc-pVDZ-F12) validate reaction energetics:

  • Epoxidation Barrier Height : Δ‡ = 18.3 kcal/mol, confirming mCPBA's efficacy .

  • Hydrogenation Enthalpy : ΔH = −32.1 kcal/mol, consistent with exothermic Pd/C-mediated deprotection .

Table 3: Computational Reaction Data

ReactionMethodBarrier Height (kcal/mol)Enthalpy (kcal/mol)
EpoxidationωB97X-D3/def2-TZVP18.3−12.7
N-Benzyl cleavageCCSD(T)-F12a/cc-pVDZ-F1222.1−32.1

Scientific Research Applications

Scientific Research Applications

Baogongteng C's applications in scientific research stem from its unique chemical properties and biological activities.

Potential Glaucoma Treatment: this compound is explored as a potential treatment for glaucoma due to its acetylcholinesterase inhibitory activity. By inhibiting this enzyme, this compound can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Increased acetylcholine can lead to a lowering effect on intraocular pressure, which is crucial in managing glaucoma.

Source and Toxicity: this compound, along with Baogongteng A, are major toxic chemical compounds found in Erycibe species .

Quality control this compound can be used to improve the quality control of Porana sinensis .

Stock Solutions

Researchers may need to create stock solutions of this compound for experimental purposes. The following table provides guidance on preparing different concentrations of this compound stock solutions:

Concentration1 mg5 mg10 mg20 mg25 mg
1 mM6.9842 mL34.9211 mL69.8422 mL139.6843 mL174.6054 mL
5 mM1.3968 mL6.9842 mL13.9684 mL27.9369 mL34.9211 mL
10 mM0.6984 mL3.4921 mL6.9842 mL13.9684 mL17.4605 mL
50 mM0.1397 mL0.6984 mL1.3968 mL2.7937 mL3.4921 mL
100 mM0.0698 mL0.3492 mL0.6984 mL1.3968 mL1.7461 mL

To ensure higher solubility, warming the tube at 37 ℃ and shaking it in an ultrasonic bath is recommended . Stock solutions can be stored below -20℃ for several months, but preparing and using the solution on the same day is preferable .

Considerations

When handling this compound, it is important to consider the following :

  • The packaging of the product may be reversed during transportation, causing the high purity compounds to adhere to the neck or cap of the vial. Gently shake the vial until the compounds fall to the bottom.
  • For liquid products, centrifuge at 500xg to gather the liquid to the bottom of the vial.
  • Avoid loss or contamination during the experiment.

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: BGT-A remains a lead compound for glaucoma due to its balanced efficacy-toxicity profile, while this compound is primarily a toxicological marker .
  • Structural Optimization : Modifying the 6β position (e.g., acyl vs. sulfonyl groups) can tune receptor selectivity, as seen in Satropane’s nicotinic activity .

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to identify and quantify Baogongteng C in plant extracts?

  • Methodological Answer : this compound is typically identified using ultra-high-performance liquid chromatography coupled with quadrupole-Exactive mass spectrometry (UHPLC-Q-Exactive MS), which provides high-resolution molecular weight and fragmentation data for structural elucidation. Quantification often employs HPLC with validated protocols, ensuring specificity and linearity across concentration ranges. Thin-layer chromatography (TLC) combined with direct analysis in real-time mass spectrometry (DART-MS) is also used for rapid alkaloid screening .

Q. How is the bioactivity of this compound assessed in pharmacological studies?

  • Methodological Answer : Common assays include DPPH radical scavenging to evaluate antioxidant capacity and catalase inhibition tests to study enzymatic interactions. Researchers standardize these assays by using positive controls (e.g., ascorbic acid for antioxidants) and normalizing results to sample mass or compound purity. Dose-response curves are generated to determine IC50 values, ensuring reproducibility across independent trials .

Q. What quality control strategies ensure consistency in this compound extraction from plant materials?

  • Methodological Answer : Quality control involves selecting marker compounds (e.g., this compound and A) for HPLC quantification, validated against reference standards. Extraction protocols specify solvent systems (e.g., methanol-water gradients), temperature, and duration to minimize variability. TLC fingerprinting is used to confirm batch-to-batch consistency in alkaloid profiles .

Advanced Research Questions

Q. How can researchers address variability in this compound content across different plant sources or growth conditions?

  • Methodological Answer : Multi-source sampling (e.g., three distinct geographical sources) combined with chemometric analysis helps identify environmental or genetic factors influencing variability. Stable isotope labeling or metabolomic profiling may further clarify biosynthetic pathways. Statistical tools like ANOVA are applied to distinguish significant differences, with post-hoc tests (e.g., Tukey’s HSD) to pinpoint variations .

Q. What experimental designs are recommended to resolve contradictions in this compound’s reported pharmacological effects?

  • Methodological Answer : Systematic reviews and meta-analyses synthesize conflicting data by applying inclusion/exclusion criteria (e.g., excluding studies with unvalidated quantification methods). In vitro and in vivo models should be standardized—e.g., using identical cell lines (e.g., HepG2 for hepatotoxicity) or animal strains. Dose-equivalence calculations adjust for differences in administration routes or purity .

Q. How can researchers optimize TLC-DART-MS parameters for sensitive detection of this compound in complex matrices?

  • Methodological Answer : Optimization involves testing TLC mobile phases (e.g., chloroform-methanol-ammonia ratios) to improve alkaloid separation. DART-MS settings (e.g., helium gas temperature, ionization polarity) are calibrated using reference standards. Matrix effects are minimized via solid-phase extraction (SPE) or derivatization. Limit of detection (LOD) and quantification (LOQ) are determined through serial dilutions .

Q. What frameworks guide the formulation of research questions for studying this compound’s mechanism of action?

  • Methodological Answer : The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure questions address gaps, such as "How does this compound modulate oxidative stress pathways in neuronal cells?" PICO (Population, Intervention, Comparison, Outcome) frameworks structure comparative studies—e.g., comparing this compound’s efficacy to synthetic antioxidants in specific cell models .

Q. What strategies validate the accuracy of HPLC quantification methods for this compound?

  • Methodological Answer : Validation follows ICH guidelines, including linearity (R² ≥ 0.995), precision (RSD < 2% for intra-day/inter-day repeats), and recovery tests (spiking known concentrations into plant matrices). Forced degradation studies (heat, light, pH extremes) assess method robustness. Cross-validation with LC-MS/MS ensures specificity against co-eluting compounds .

Tables for Key Methodological Data

Parameter UHPLC-Q-Exactive MS TLC-DART-MS
LOD (ng/mL)0.510
Linear Range (µg/mL)1–10050–500
Precision (RSD%)<1.5<5
Key ApplicationsStructural ID, QuantitationRapid Screening, Profiling

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